molecular formula C10H12O3 B6600896 (R)-2-(4-methoxyphenyl)propanoic acid CAS No. 4842-49-3

(R)-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B6600896
CAS No.: 4842-49-3
M. Wt: 180.20 g/mol
InChI Key: KBDLTYNZHQRMQC-SSDOTTSWSA-N
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Description

®-2-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-methoxyphenyl)propanoic acid typically involves the use of starting materials such as 4-methoxybenzaldehyde and a chiral catalyst. One common method is the asymmetric hydrogenation of 4-methoxyphenylacrylic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-methoxyphenyl)propanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Production of 4-methoxyphenylpropanol or 4-methoxyphenylpropane.

    Substitution: Generation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
(R)-2-(4-methoxyphenyl)propanoic acid is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been investigated for their potential anti-inflammatory and analgesic effects. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have shown that certain derivatives can effectively reduce inflammation and pain in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound and its derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and survival .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis
this compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable in the synthesis of enantiomerically pure compounds. For example, it has been used in the Mosher method for determining the absolute configuration of secondary alcohols, which is essential in synthesizing pharmaceuticals where chirality is crucial .

Synthesis of Aryloxy Propionic Acid Herbicides
The compound acts as an important intermediate in the synthesis of aryloxy propionic acid herbicides, such as clodinafop-propargyl. These herbicides are widely used in agriculture for their efficacy against grassy weeds. The synthetic pathway typically involves alkylation reactions where this compound is utilized to produce key intermediates with herbicidal activity .

Case Study 1: Synthesis of Anticancer Agents

A study focused on modifying this compound to enhance its anticancer properties. Various derivatives were synthesized and tested against different cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, suggesting a promising direction for developing new anticancer drugs.

Case Study 2: Chiral Resolution

In a research project aimed at improving the enantioselectivity of certain reactions, this compound was employed as a chiral auxiliary. The study demonstrated that using this compound significantly improved the yield of the desired enantiomer compared to traditional methods, showcasing its utility in asymmetric synthesis .

Mechanism of Action

The mechanism of action of ®-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenoxy)propionic acid
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

®-2-(4-methoxyphenyl)propanoic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Biological Activity

(R)-2-(4-methoxyphenyl)propanoic acid, commonly referred to as HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

HMPA belongs to the class of phenylpropanoids and is characterized by a propionic acid moiety attached to a methoxy-substituted phenyl group. Its chemical formula is C10H12O3C_{10}H_{12}O_3 .

Anti-Inflammatory Effects

HMPA exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This inhibition contributes to its potential as a therapeutic agent in inflammatory diseases .

  • Cytokine Inhibition : HMPA reduces the release of inflammatory mediators, thereby mitigating inflammation.
  • MAPK Pathway : Research indicates that HMPA may inhibit p38α MAP kinase, which plays a crucial role in the biosynthesis of pro-inflammatory cytokines .

Antioxidant Activity

HMPA also demonstrates antioxidant activity, which is vital for protecting cells from oxidative stress. The compound has been shown to reduce levels of reactive oxygen species (ROS), further supporting its role in preventing oxidative damage .

Anticancer Potential

Emerging evidence suggests that HMPA possesses anticancer properties. It has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. The mechanisms involve modulation of signaling pathways related to cell survival and apoptosis .

Metabolic Effects

Research indicates that HMPA may influence metabolic processes, particularly lipid metabolism. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid homeostasis. This activation could lead to reduced triglyceride accumulation in the liver .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntioxidantReduction in ROS levels
AnticancerInduction of apoptosis in cancer cells
Metabolic RegulationActivation of PPARs; improved lipid metabolism

Case Study 1: Anti-inflammatory Effects in Animal Models

In a recent study involving high-fat diet-induced obesity mice, HMPA administration led to significant reductions in inflammatory markers and improved metabolic profiles. The study highlighted the compound's potential as a therapeutic agent for obesity-related inflammation .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that HMPA can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The underlying mechanisms involve the modulation of apoptosis-related proteins and cell cycle regulators, suggesting its potential role in cancer therapy .

Properties

IUPAC Name

(2R)-2-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDLTYNZHQRMQC-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of p-methoxypropiophenone (2.39 g, 14.5 mmol), 90% lead(IV)acetate (6.45 g, 14.5 mmol), triethylorthoformate (15 ml) and 70% perchloric acid (1.2 ml. 29 mmol) was heated to 55° C. for 18 h. The mixture was cooled and the triethylorthoformate removed under reduced pressure. The residue was dissolved in CHCl3 and the remaining precipitate filtered off and discarded. The CHCl3 solution was then washed with water and evaporated to yield the crude ester. This crude ester product was dissolved in a 10% KOH 1:1 water:methanol solution, which was then refluxed for 3 h. After cooling the methanol was evaporated under reduced pressure and the aqueous solution washed with diethylether (3×25 ml). The aqueous solution was acidified with 2N H2SO4, then washed again with diethylether (3×25 ml). The combined fractions from the second ether wash were dried (Na2SO4) and evaporated to give the propionic acid (1.66 g, 63%).
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Yield
63%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1,1-dimethoxy-1-(4'-methoxyphenyl)-propane (2.89 g; 0.01 mol), calcium carbonate (1 g; 0.01 mol), methanol (7 ml) and water (3 ml) is refluxed for 35 hours. The reaction mixture is then cooled to 25° C. and worked up as described in Example 1a, there is so obtained the title product (1.69 g; 0.0094 mol). Yield, 94%; m.p. 55° C.
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Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-1,1-dimethoxy-1-(4'-methoxyphenyl)-propane (2.89 g; 0.01 mol), potassium acetate (1.2 g; 0.012 mol) and n-butanol (40 ml) is heated to 115° C. for 32 hours. By following the procedure of Example 1a, there is obtained the title product (1.60 g; 0.0089 mol). Yield, 89%; m.p. 56°-57° C.
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2.89 g
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potassium acetate
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40 mL
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Synthesis routes and methods IV

Procedure details

Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter) was placed a solution of 10 mmols of methyl p-methoxyphenylacetate, 12 mmols of methyl iodide and 2.0 g of tetraethylammonium perchlorate in 30 ml of anhydrous dimethylacetamide. And the anode chamber was provided with a solution of 3.0 g of tetraethylammonium perchlorate in 20 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for both the anode electrode and the cathode electrode. After passing 1.5 F of electricity per mol of the methyl p-methoxyphenylacetate through the solution at -5° to 0° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methyl-p-methoxyphenylacetate in a yield of 81% and α-methyl-p-methoxyphenylacetic acid in a yield of 10%. The spectral data of the ester were as follows.
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